molecular formula C15H21N3S B14395047 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 89446-82-2

5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B14395047
CAS No.: 89446-82-2
M. Wt: 275.4 g/mol
InChI Key: IIUAYOKEELZZEC-UHFFFAOYSA-N
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Description

5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring fused with a pyrrolidine moiety and a phenyl group. This compound is part of a broader class of imidazole derivatives known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines .

For this specific compound, a plausible synthetic route could involve the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and a suitable aldehyde.

    Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Attachment of the pyrrolidine moiety: This step involves the nucleophilic substitution of a halogenated precursor with pyrrolidine.

    Formation of the sulfanyl linkage: This can be achieved by reacting the intermediate with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or phenyl ring positions using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a phenyl group, pyrrolidine moiety, and sulfanyl linkage, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89446-82-2

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

5-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H21N3S/c1-2-6-13(7-3-1)14-12-16-15(17-14)19-11-10-18-8-4-5-9-18/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)

InChI Key

IIUAYOKEELZZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCSC2=NCC(N2)C3=CC=CC=C3

Origin of Product

United States

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